molecular formula C15H18N2O2S B1424796 N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine CAS No. 1220028-73-8

N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Cat. No. B1424796
CAS RN: 1220028-73-8
M. Wt: 290.4 g/mol
InChI Key: XBYDQPNKANGTKK-UHFFFAOYSA-N
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Description

“N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the CAS number 1220028-73-8 . It is used in research and has a molecular formula of C15H18N2O2S .


Molecular Structure Analysis

The molecular structure of “N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine” is defined by its molecular formula, C15H18N2O2S . This indicates that it contains 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis Applications

  • Electrochemical and Chemical Synthesis : N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine derivatives have been synthesized electrochemically and chemically. For instance, derivatives were synthesized through electrochemical oxidation and chemical reactions, resulting in different types of disulfonamide and sulfonamide derivatives (Khazalpour & Nematollahi, 2015).

  • Formation of Heterocyclic Rings : The compound has been used in the synthesis of heterocyclic rings containing nitrogen. This involves the condensation of N1-Benzyl-N1-methyl-1,3-benzenediamine with various aldehydes to form benzimidazolines (Reddy, Veeranagaiah & Ratnam, 1975).

Biological and Medicinal Research

  • Novel Diazepine Derivatives : The synthesis of biologically active 1H-1,4-diazepines from derivatives of N1-Benzyl-N1-methyl-1,3-benzenediamine has been reported. These compounds show antimicrobial, antifungal, and anthelmintic activity (Saingar, Kumar & Joshi, 2011).

  • Cerebral Blood Flow Tracer : A derivative, Technetium-99m-N1-Benzyl-N1-methyl-1,3-benzenediamine, has been used as a new tracer for cerebral blood flow in preclinical studies. This tracer shows potential for clinical applications in brain imaging (Taylor et al., 1992).

Chemical and Catalytic Properties

  • Pesticidal Activity : Derivatives of N1-Benzyl-N1-methyl-1,3-benzenediamine have shown potential as novel compounds with pesticidal activity. The synthesis of these derivatives has been explored for their use as active herbicides and fungicides (Borys, Korzyński & Ochal, 2012).

  • Catalysis in Organic Reactions : Palladium(II) complexes containing N1-Benzyl-N1-methyl-1,3-benzenediamine derivatives have been synthesized and used as catalysts in oxidation reactions, such as the conversion of benzyl alcohol to benzaldehyde (Dayan & Kalaycioglu, 2013).

properties

IUPAC Name

1-N-benzyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-17(11-12-6-4-3-5-7-12)13-8-9-15(14(16)10-13)20(2,18)19/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYDQPNKANGTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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